molecular formula C7H10O B107880 1-Acetyl-1-cyclopentene CAS No. 16112-10-0

1-Acetyl-1-cyclopentene

Cat. No.: B107880
CAS No.: 16112-10-0
M. Wt: 110.15 g/mol
InChI Key: SLNPSLWTEUJUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-1-cyclopentene is a cyclic alkene with the molecular formula C7H10O. It is characterized by a cyclopentene ring with an acetyl group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate enolate, which then undergoes acetylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1-cyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-1-cyclopentene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various catalytic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Cyclopentanone: A ketone with a similar cyclopentane ring structure.

    Cyclopentenone: An unsaturated ketone with a similar ring structure.

    Cyclopentanol: An alcohol derivative of cyclopentane.

Uniqueness: 1-Acetyl-1-cyclopentene is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1-(cyclopenten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNPSLWTEUJUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167069
Record name 1-Acetylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16112-10-0
Record name 1-Acetylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16112-10-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-1-cyclopentene
Reactant of Route 2
Reactant of Route 2
1-Acetyl-1-cyclopentene
Reactant of Route 3
Reactant of Route 3
1-Acetyl-1-cyclopentene
Reactant of Route 4
Reactant of Route 4
1-Acetyl-1-cyclopentene
Reactant of Route 5
1-Acetyl-1-cyclopentene
Reactant of Route 6
Reactant of Route 6
1-Acetyl-1-cyclopentene
Customer
Q & A

Q1: How does 1-acetyl-1-cyclopentene participate in the synthesis of tricyclo[5.3.0.01,4]decenone derivatives?

A1: In the study by [], this compound acts as a nucleophilic reagent. It first reacts with lithium diisopropylamide (LDA) to form its lithium enolate. This enolate then undergoes a [3+4] annulation reaction with 3-alkyl-3-haloacryloylsilanes. The reaction proceeds through a Brook rearrangement, ultimately leading to the formation of tricyclo[5.3.0.01,4]decenone derivatives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.